REACTION_CXSMILES
|
[OH:1]O.[CH3:3][C:4]1([CH3:14])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH2:5]1>C(O)=O>[CH3:3][C:4]1([CH3:14])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][C:6](=[O:1])[CH2:5]1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC1(CC=CC2=CC=CC=C12)C
|
Name
|
ferric sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an additional funnel
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction vessel was raised above the cooling bath
|
Type
|
CUSTOM
|
Details
|
to rise to just bellow 35° C. at which point
|
Type
|
TEMPERATURE
|
Details
|
In this manner the temperature of the reaction was maintained between 30 and 35° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
all solvent was removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The viscous brown residue was refluxed with 20% H2SO4 (20 ml) for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether (75 ml each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil
|
Type
|
CUSTOM
|
Details
|
This was purified
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:hexane (7:93)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC2=CC=CC=C12)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |